![molecular formula C24H24N6O2S B2409082 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013756-30-3](/img/structure/B2409082.png)
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, it was tested against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . Among the synthesized analogues, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells. Further biological studies, including acridine orange/ethidium bromide (AO/EB) staining, DAPI staining, and annexin V-FITC/propidium iodide staining, confirmed that compound 10ec induced apoptosis in BT-474 cells. Additionally, a clonogenic assay demonstrated concentration-dependent inhibition of colony formation by 10ec in BT-474 cells.
Tubulin Polymerization Inhibition
Compound 10ec was also evaluated for its tubulin polymerization inhibition. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin, suggesting its potential as an anti-cancer agent .
Crystal Structures
While not directly related to applications, it’s worth noting that crystal structures of similar piperazine derivatives have been studied by X-ray diffraction. For instance, 8-(1-([1,1’-biphenyl]-4-ylmethyl)piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one and 8-(4-([1,1’-biphenyl]-4-ylmethyl)piperazin-1-yl)quinolin-2(1H)-one have been prepared and characterized .
Radical Approach for Alkene Hydromethylation
Although not directly related to this specific compound, a radical approach involving alkyl boronic esters has been reported. This approach allows for formal anti-Markovnikov alkene hydromethylation, which is a valuable transformation in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds with sulfonyl piperazine structures have been shown to interact with tubulin . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
The compound likely interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, disrupting the formation and function of microtubules .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing cells from dividing. This disruption of the cell cycle can induce apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds with sulfonyl piperazine structures have been found to possess drug-like properties . The compound’s solubility in DMSO suggests it may have good absorption and distribution characteristics . Its pKa, a measure of the strength of an acid in solution, is predicted to be 16.02±0.46 , which could influence its absorption and distribution in the body.
Result of Action
The compound’s action results in the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in a concentration-dependent manner . The compound has shown cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-19-13-14-30(27-19)24-12-11-23(25-26-24)28-15-17-29(18-16-28)33(31,32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWTXULVXGPLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


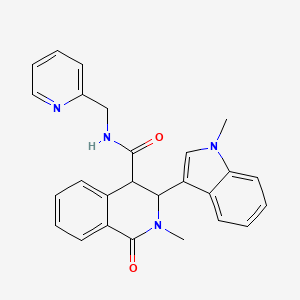
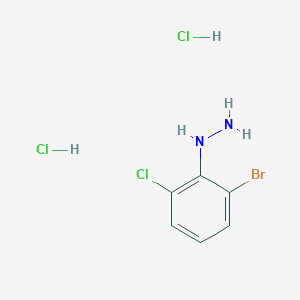
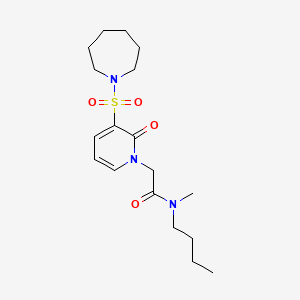
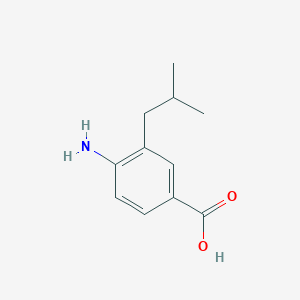

![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
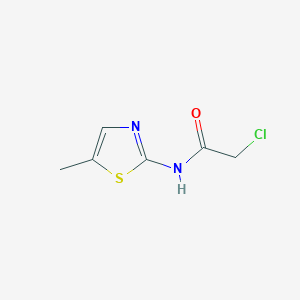
![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)
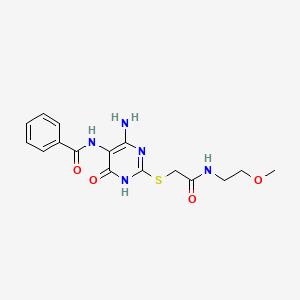
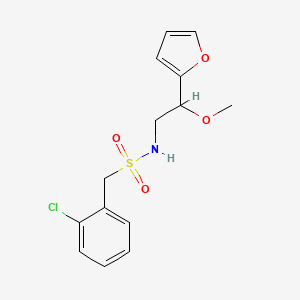
![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)